4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H4Cl2N4. It is classified as a pyrazolo-pyrimidine derivative and is recognized for its potential as a kinase inhibitor, particularly targeting Cyclin-dependent kinase 2 (CDK2). This compound has garnered interest in the field of medicinal chemistry due to its implications in cancer treatment and cell cycle regulation.
The synthesis of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate in ethanol. This method is favored for its efficiency and simplicity.
The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol to facilitate the formation of the pyrazolo ring. Variations in synthesis may include microwave-assisted techniques or continuous flow reactors to enhance yield and purity .
The compound has a CAS number of 6272-97-5 and exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions:
Common reagents for substitution include amines, thiols, and alcohols. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are typically employed in these reactions .
The primary mechanism of action for 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine involves the inhibition of Cyclin-dependent kinase 2 (CDK2). By binding to CDK2, this compound disrupts its activity, leading to cell cycle arrest.
This inhibition affects key biochemical pathways related to cell cycle progression, particularly influencing the phosphorylation processes necessary for cell proliferation .
Relevant analyses often involve spectroscopic methods to determine purity and structural integrity .
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is primarily utilized in research focused on cancer therapeutics due to its role as a CDK2 inhibitor. Its ability to influence cell cycle dynamics makes it a valuable compound for studying cancer cell growth and proliferation. Additionally, it serves as a versatile scaffold for developing other kinase inhibitors that may target different pathways involved in tumorigenesis .
The construction of the pyrazolo[3,4-d]pyrimidine core relies on sequential cyclization and functionalization steps. A representative route begins with ethoxymethylene malononitrile (1), which undergoes condensation with phenylhydrazine to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2) [2]. Subsequent partial hydrolysis using alcoholic NaOH converts the nitrile group to a carboxamide, forming 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3). Cyclization is then achieved via fusion with urea, generating the dihydroxypyrimidine intermediate 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4). This intermediate serves as the precursor for chlorination at C4 and C6 (discussed in Section 1.2) [2] [4].
Alternative routes leverage microwave-assisted synthesis to accelerate reactions. For C6-trifluoromethyl derivatives, nucleophilic substitution of 4-chloro intermediates with anilines proceeds at 80°C within 2–10 minutes in open vessels, significantly reducing reaction times compared to conventional reflux methods [7]. Green chemistry approaches have also been explored, employing solvent-free fusion techniques to condense thiourea with pyrazole intermediates, achieving higher yields (∼85%) while minimizing environmental impact [9].
Table 1: Key Intermediates in Pyrazolo[3,4-d]pyrimidine Synthesis
Intermediate | Chemical Structure | Synthetic Step |
---|---|---|
Ethoxymethylene malononitrile | C₆H₈N₂O₂ | Starting material |
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | Condensation with phenylhydrazine |
1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | C₁₁H₈N₄O₂ | Cyclization with urea |
Chlorination of the 4,6-dihydroxy precursor 4 is critical for introducing reactive handles at C4 and C6. This transformation employs phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions, yielding 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5) [2] [4]. The reaction mechanism involves nucleophilic attack of oxygen atoms at phosphorus, followed by chloride displacement. For the 2-methyl variant (4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine), analogous methods are applied using methyl-substituted dihydroxypyrimidine precursors [1] [8].
Solvent systems profoundly influence chlorination efficiency. N,N-Diethylaniline in 1,2-dichloroethane enhances reactivity by solubilizing intermediates and facilitating POCl₃ activation. Post-reaction, the mixture is quenched in ice water, and the product is isolated via suction filtration, yielding >90% purity [4]. Alternatively, triphosgene (bis(trichloromethyl) carbonate) serves as a safer chlorinating agent, generating fewer corrosive byproducts. This method involves dissolving the dihydroxypyrimidine in dichloroethane, adding triphosgene at 0°C, and warming to 25°C for 3–5 hours [4].
The C4 and C6 chlorines exhibit differential reactivity:
Table 2: Chlorinating Agents and Conditions
Agent | Solvent | Temperature | Time (h) | Yield (%) | Advantage |
---|---|---|---|---|---|
POCl₅/PCl₅ | N,N-Diethylaniline | 110°C | 4–6 | 85–90 | High reactivity |
Triphosgene | 1,2-Dichloroethane | 25°C | 3–5 | 80–88 | Lower toxicity |
POCl₃ | Toluene | 90°C | 8 | 75 | Cost-effective |
Anilino modifications at C4 exploit the chlorine's lability to introduce aryl groups that occupy EGFR's hydrophobic region I. For example, reacting 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine with substituted anilines in ethanol/triethylamine yields 4-anilino-6-chloro derivatives [7] [9]. The position of substituents on the aniline ring significantly impacts potency:
Thioalkyl modifications at C6 involve nucleophilic substitution with thiols or alkylthiols. Thiomethyl derivatives (R = SCH₃) exhibit enhanced cellular permeability due to moderate lipophilicity (logP ≈ 1.67), while bulkier groups like thiomorpholine improve selectivity for FGFR isoforms [7] [10]. Lead optimization of compound 36 (a 2H-pyrazolo[3,4-d]pyrimidine with C6-thioalkyl and C4-anilino groups) demonstrated irreversible binding to FGFR1–3 via covalent interaction with a conserved cysteine, yielding IC₅₀ values < 10 nM [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7